

Commercial Sources and Applications of High-Purity 18:0-22:6 Diacylglycerol

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Compound of Interest

Compound Name: 18:0-22:6 DG

Cat. No.: B3044074

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (**18:0-22:6 DG**) is a specific diacylglycerol (DAG) molecule containing stearic acid (18:0) at the sn-1 position and docosahexaenoic acid (DHA; 22:6) at the sn-2 position of the glycerol backbone. As a crucial second messenger, **18:0-22:6 DG** plays a significant role in a variety of cellular signaling pathways. Its production is primarily initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a reaction that also yields inositol trisphosphate (IP3). While IP3 diffuses into the cytosol to regulate intracellular calcium levels, the lipophilic **18:0-22:6 DG** remains in the plasma membrane. There, it activates key signaling proteins, most notably Protein Kinase C (PKC) and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby modulating a wide array of cellular processes.^[1] The unique composition of its fatty acid chains can influence its biological activity and substrate specificity for various enzymes.

This document provides a comprehensive overview of the commercial sources for high-purity **18:0-22:6 DG**, its key applications in research, and detailed protocols for its use.

Commercial Sources of High-Purity 18:0-22:6 DG

A number of reputable suppliers offer high-purity **18:0-22:6 DG** for research and development purposes. The following table summarizes the key quantitative data from prominent commercial sources to facilitate easy comparison.

Supplier	Catalog Number	Purity	Formulation	Storage Temperature
Avanti Polar Lipids	800819C	>99%	2 mg/mL in chloroform	-20°C
Sigma-Aldrich	800819C	>99% (TLC)	2 mg/mL in chloroform	-20°C
MedChemExpress	HY-143212	>98%	500 µL in Chloroform	-20°C
Cayman Chemical	See Website	≥98%	Solution in ethanol	-20°C

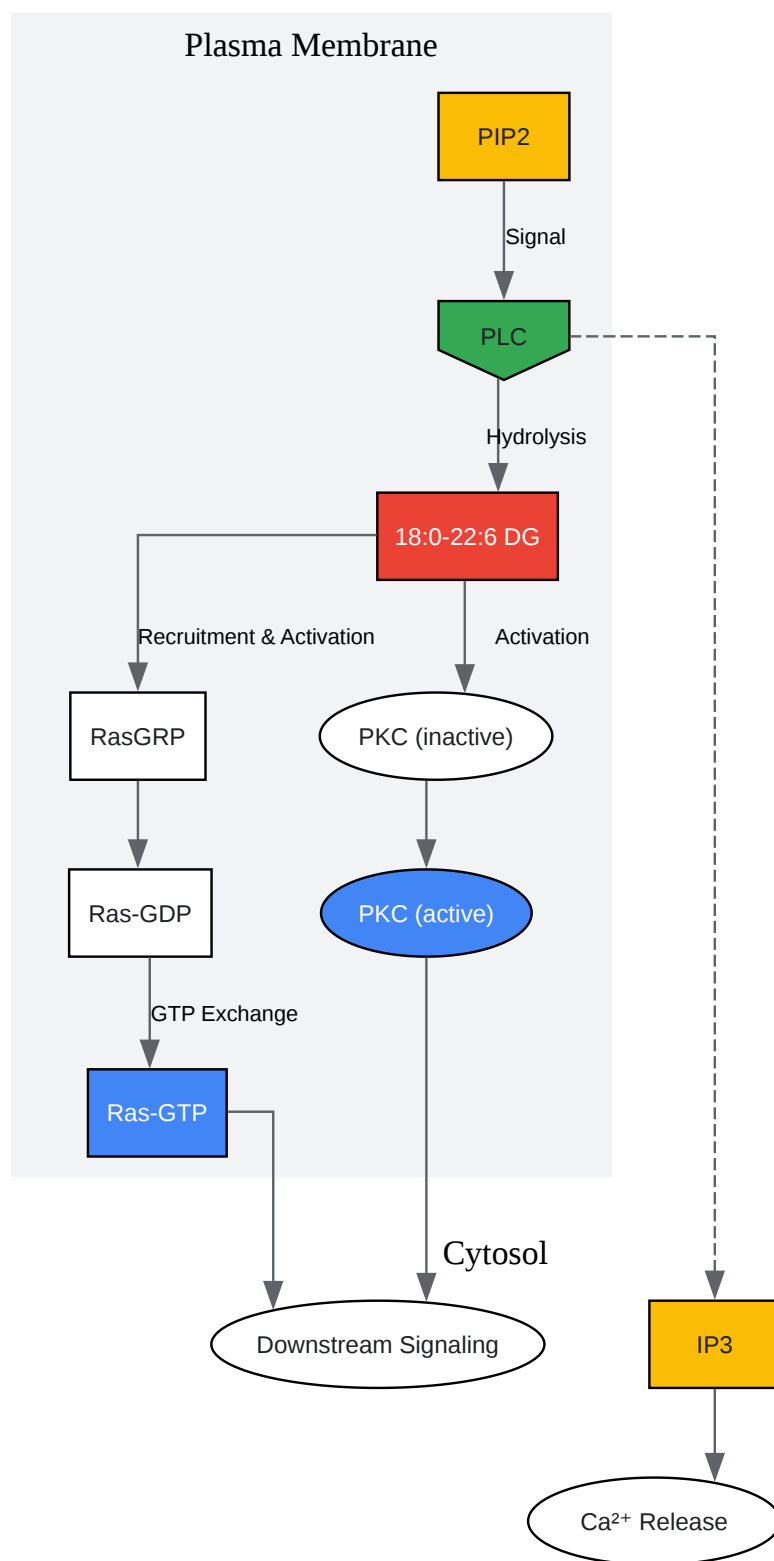
Key Applications

High-purity **18:0-22:6 DG** is a valuable tool for investigating a range of cellular processes. Its primary applications include:

- Activation of Protein Kinase C (PKC): As a physiological activator of PKC, **18:0-22:6 DG** is instrumental in studying the activation mechanisms and downstream signaling of various PKC isoforms.[2][3] Research has shown that different DG molecular species can exhibit varying abilities to activate conventional and novel PKC isozymes.[3]
- Substrate for Diacylglycerol Kinase (DGK) Assays: **18:0-22:6 DG** serves as a substrate for DGKs, enzymes that phosphorylate DAG to produce phosphatidic acid (PA). In vitro assays using **18:0-22:6 DG** are crucial for characterizing DGK activity and for screening potential inhibitors or activators of this enzyme family.[4][5]
- Modulation of RasGRP Activity: **18:0-22:6 DG** can bind to the C1 domain of RasGRPs, a family of guanine nucleotide exchange factors for Ras small GTPases. This interaction is critical for the activation of Ras-mediated signaling pathways, such as the MAP kinase cascade.[6][7]
- Preparation of Liposomes: Due to its amphipathic nature, **18:0-22:6 DG** can be incorporated into liposomes. These lipid vesicles can be used as model membrane systems to study lipid-protein interactions or as delivery vehicles for therapeutic agents.[8][9]

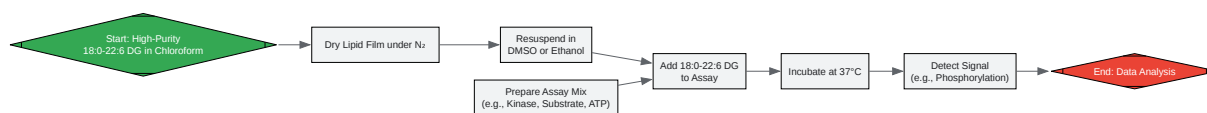
Signaling and Experimental Workflow Diagrams

To visually represent the roles and experimental handling of **18:0-22:6 DG**, the following diagrams have been generated using the DOT language.



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Caption: Signaling pathway of **18:0-22:6 DG**.



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